
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the benzoxazine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol, which forms the core benzoxazine structure.
Bromination: The introduction of the bromine atom at the 6th position is achieved through a bromination reaction. This can be done using bromine or a bromine-containing reagent under controlled conditions.
Methylation: The methyl group is introduced at the 8th position through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Cyclization: The final step involves cyclization to form the benzoxazine ring. This is typically achieved through a condensation reaction between the aminophenol derivative and a suitable carbonyl compound, such as phthalic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial production may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine and methyl groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2h-3,1-benzoxazine-2,4(1h)-dione: Lacks the methyl group at the 8th position.
8-Methyl-2h-3,1-benzoxazine-2,4(1h)-dione: Lacks the bromine atom at the 6th position.
6-Chloro-8-methyl-2h-3,1-benzoxazine-2,4(1h)-dione: Contains a chlorine atom instead of a bromine atom at the 6th position.
Uniqueness
6-Bromo-8-methyl-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H6BrNO3 |
|---|---|
Peso molecular |
256.05 g/mol |
Nombre IUPAC |
6-bromo-8-methyl-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) |
Clave InChI |
IHPKGISNXMRMIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NC(=O)OC2=O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
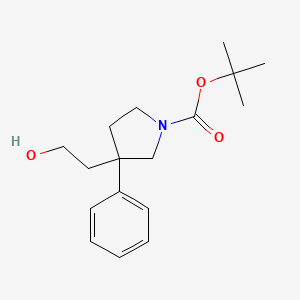
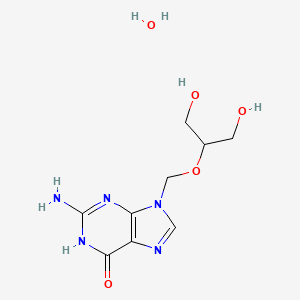
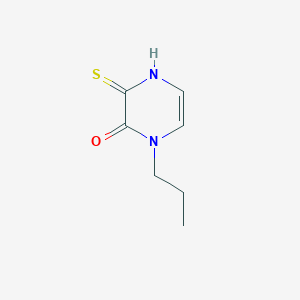
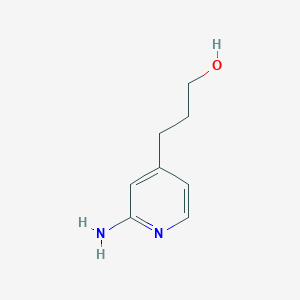
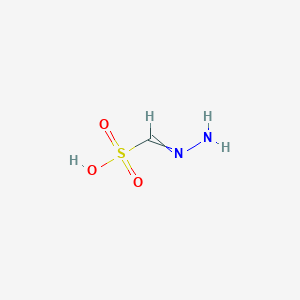
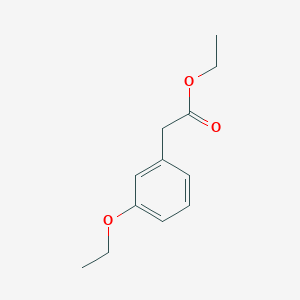
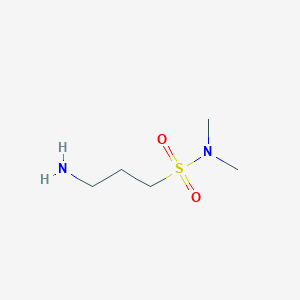
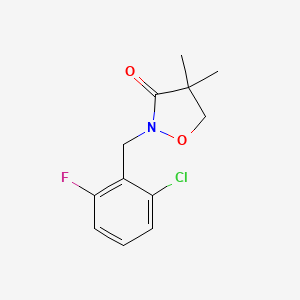
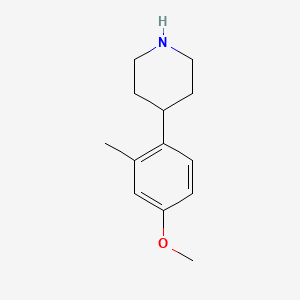
![Phenol, 2-[(2-pyridinylmethylene)amino]-](/img/structure/B8699578.png)
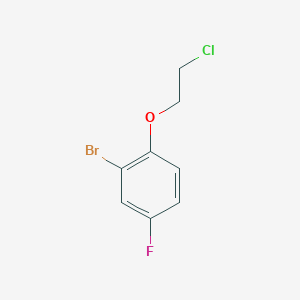
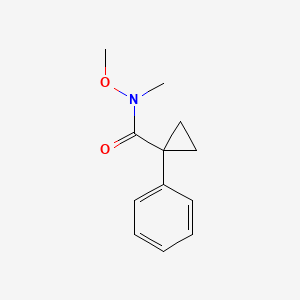
![Thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B8699603.png)
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene](/img/structure/B8699612.png)
